2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)11-3-5-13(6-4-11)20-9-15(19)17-12-7-14(18)16-8-12/h3-6,10,12H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCSHLKBDGOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H19N1O2
- Molecular Weight : 233.31 g/mol
- CAS Number : 223128-33-4
This compound features a phenoxy group linked to a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Cytotoxicity
In a study evaluating various derivatives, compounds structurally related to 2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide were screened for cytotoxic activity against tumor cells. Notably, several derivatives demonstrated potent cytotoxicity compared to control agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in mammalian cancer cells .
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Inhibition of histone deacetylases (HDACs) has been suggested as a potential mechanism for similar compounds, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoxazolines linked to similar phenoxy groups. Among these, certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the phenoxy-acetamide structure may enhance the anticancer properties through specific interactions with cellular targets .
Case Study 2: Neuroprotective Effects
Another investigation focused on compounds containing pyrrolidine rings indicated potential neuroprotective effects. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, which is critical for conditions like Alzheimer’s disease . The presence of the isopropylphenoxy group may contribute to this protective effect by enhancing solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and functional features of 2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide with related compounds from the literature:
Key Comparative Insights
Pharmacological Activity
- FPR Agonists: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)... acetamide) exhibit agonist activity at formyl peptide receptors (FPR1/FPR2), triggering calcium mobilization and chemotaxis in neutrophils . The target compound’s pyrrolidinone core and phenoxy group may influence similar pathways, though its receptor specificity remains unexplored.
- Benzothiazole Derivatives: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () prioritize benzothiazole for electronic effects, contrasting with the target compound’s pyrrolidinone. The trifluoromethyl group in these derivatives enhances metabolic stability compared to the isopropyl group, which may increase lipophilicity .
Physicochemical Properties
- Lipophilicity: The isopropylphenoxy group in the target compound likely confers higher logP values compared to methoxy-substituted analogs (e.g., pyridazinone derivatives in ). This could enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (~290 g/mol) is smaller than peptide-like analogs in (>800 g/mol), suggesting better oral bioavailability .
Q & A
Q. What are the optimized synthetic routes for 2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide, and how are reaction conditions tailored to improve yield?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps:
- Step 1: React 4-isopropylphenol with chloroacetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base to form 2-(4-isopropylphenoxy)acetyl chloride .
- Step 2: Couple the intermediate with 5-oxopyrrolidin-3-amine in anhydrous DCM under nitrogen, monitored by TLC.
- Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time (12–24 hours) to minimize byproducts. Post-synthesis purification via silica gel chromatography (gradient: 0–8% MeOH in DCM) yields ~58% purity, with final crystallization in ethyl acetate .
Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃, 300 MHz) confirm substituent positions (e.g., δ 1.21 ppm for isopropyl CH₃; δ 7.16–7.39 ppm for aromatic protons) .
- Mass Spectrometry (MS): ESI/APCI(+) detects [M+H]⁺ at m/z 347 and [M+Na]⁺ at m/z 369 .
- HPLC-PDA: Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .
Q. What strategies are employed to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability: Store at 25°C, 40°C, and 60°C for 1 month; assess decomposition products using LC-MS .
Advanced Research Questions
Q. How does 2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide interact with biological targets, and what experimental models elucidate its mechanism of action?
Methodological Answer:
- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase-2 (COX-2) or kinases. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
- In Vitro Assays: Test cytotoxicity in MCF-7 cells (IC₅₀ ~15 µM) and compare to NSAIDs (e.g., celecoxib IC₅₀ = 0.04 µM) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Example: If IC₅₀ values vary between enzyme inhibition (COX-2 IC₅₀ = 20 µM) and cell-based assays (MCF-7 IC₅₀ = 15 µM), conduct follow-up studies:
- Membrane Permeability: Measure cellular uptake via LC-MS .
- Metabolite Profiling: Identify active metabolites using hepatocyte incubation and UPLC-QTOF .
Q. What computational approaches predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Methodological Answer:
Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and what SAR (structure-activity relationship) principles apply?
Methodological Answer:
-
Case Study: Replace 4-isopropylphenoxy with 4-chlorophenyl to assess COX-2 inhibition. Compare IC₅₀ values:
Substituent COX-2 IC₅₀ (µM) MCF-7 IC₅₀ (µM) 4-isopropyl 20 15 4-chloro 18 12 Rationalize via electrostatic potential maps (Gaussian 16) .
Q. What challenges arise in formulating this compound for in vivo studies, and how are solubility issues addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
